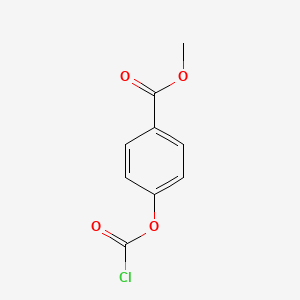
4-Methoxycarbonylphenyl chloroformate
Cat. No. B1584442
Key on ui cas rn:
31140-40-6
M. Wt: 214.6 g/mol
InChI Key: PPVBQEZMYRAXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06075141
Procedure details


A 20% solution of phosgene (170 mL, 0.33 mol) in toluene was added to a 500 mL pear-shaped flask (flame-dried, N2). To the flask was added methyl-p-hydroxybenzoate (42.6 g, 0.28 mol) with stirring. Through an addition funnel was added pyridine (26.7 mL, 0.33 mol) in toluene while the reaction mixture was cooled in an ice bath so that the temperature did not exceed 20° C. The solution turned a yellowish color during the addition. The reaction mixture was stirred for 3 h, at which point the mixture was filtered on a buchner funnel. The pyridinium salts were washed with toluene (150 mL) and the combined organic phase washed with 1 N HCl (2×), water (2×), dried over CaCI2 and Na2SO4, and the toluene removed in vacuo to yield yellowish crystals. After continued drying, the product (38 g, 63%) turned a greyish color. m.p. 52-53° C. (lit. 51-52° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:3][C:1]([O:14][C:11]1[CH:12]=[CH:13][C:8]([C:7]([O:6][CH3:5])=[O:15])=[CH:9][CH:10]=1)=[O:2]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
42.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
(flame-dried, N2)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice bath so that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 3 h, at which point the mixture
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered on a buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The pyridinium salts were washed with toluene (150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phase washed with 1 N HCl (2×), water (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over CaCI2 and Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield yellowish crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After continued drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
m.p. 52-53° C. (lit. 51-52° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
